molecular formula C22H25ClN2O3 B2608743 2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921563-28-2

2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

Cat. No.: B2608743
CAS No.: 921563-28-2
M. Wt: 400.9
InChI Key: PQELCCLVWKMPHD-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a chlorophenyl group, a tetrahydrobenzo[b][1,4]oxazepin ring, and an acetamide moiety, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide typically involves multiple steps:

    Formation of the Tetrahydrobenzo[b][1,4]oxazepin Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include strong acids like hydrochloric acid or bases like sodium hydroxide.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the oxazepin ring using reagents such as chlorobenzene and a Lewis acid catalyst.

    Acetamide Formation: The final step involves the acylation of the amine group on the oxazepin ring with acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl side chain, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the oxo group to a hydroxyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide has several applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Pharmacology: Research focuses on its interaction with various biological targets, such as enzymes and receptors.

    Chemical Biology: Used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of more complex molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can interact with receptors on cell surfaces, altering signal transduction pathways.

    Pathway Interference: By interfering with key biological pathways, it can modulate cellular processes such as inflammation and pain perception.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide: Similar structure but lacks the propyl group.

    2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-methyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide: Similar structure with a methyl group instead of a propyl group.

Uniqueness

The presence of the propyl group in 2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide distinguishes it from its analogs, potentially affecting its pharmacokinetic properties and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3/c1-4-11-25-18-13-17(9-10-19(18)28-14-22(2,3)21(25)27)24-20(26)12-15-5-7-16(23)8-6-15/h5-10,13H,4,11-12,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQELCCLVWKMPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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